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Compound of Interest
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Cat. No.: B100417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the

ultrahistochemical detection of biogenic amines using Reinecke salt. This method is particularly

suited for the localization of high concentrations of biogenic amines, such as catecholamines,

within cellular compartments for electron microscopy.

Application Notes
The use of Reinecke salt, or ammonium tetracyanato diamine chromate

([NH₄[Cr(NCS)₄(NH₃)₂]), for the detection of biogenic amines is a precipitation-based

histochemical technique. The fundamental principle of this method lies in the reaction of

Reinecke salt with primary and secondary amines to form insoluble precipitates known as

amine reineckates.[1] These electron-dense precipitates can then be visualized using

transmission electron microscopy (TEM), allowing for the subcellular localization of biogenic

amines.

A key and unique feature of this technique is that the precipitation of the target amines is

performed on unfixed or very lightly fixed tissue before the standard glutaraldehyde fixation

step.[1][2] This pre-fixation precipitation is crucial for retaining the amines at their original sites,

as the amine reineckates are difficult to dissolve and do not readily diffuse.[1] This contrasts
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with many other histochemical methods where fixation is the initial step, which can sometimes

lead to the displacement or loss of small, soluble molecules like biogenic amines.

Specificity and Limitations:

The Reinecke salt method has been shown to be highly specific for amines. Studies on the

adrenal gland have demonstrated dense precipitates within the catecholamine-storing vesicles

of the adrenal medulla, with no non-specific precipitation observed in the adjacent cells of the

adrenal cortex.[1] This indicates a high degree of specificity for amine-rich structures.

However, a significant limitation of this technique is its inability to differentiate between different

types of biogenic amines.[2] For instance, it cannot distinguish between norepinephrine,

epinephrine, and dopamine. Therefore, this method is best utilized for identifying general

amine-containing compartments rather than for the selective identification of specific

neurotransmitters. Due to this lack of selectivity, quantitative ultrahistochemistry to determine

the concentrations of specific amines is not feasible with this method alone.[2]

Expected Results:

Successful application of this protocol should result in the formation of electron-dense

precipitates within organelles known to store biogenic amines, such as the granular vesicles of

chromaffin cells in the adrenal medulla and in nerve terminals. In a study on the adrenal

medulla of Acomys cahirinus, this method successfully identified amine-containing vesicles with

a diameter of 200 to 250 nm.[1]

Quantitative Data
While the Reinecke salt method is primarily qualitative for localization, some quantitative

morphological data can be extracted. The following table summarizes the key quantitative

finding from the foundational literature.

Parameter Value Tissue/Organism Reference

Diameter of Amine-

Containing Vesicles
200 - 250 nm

Adrenal Medulla of

Acomys cahirinus
--INVALID-LINK--
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Experimental Protocols
The following is a detailed protocol for the ultrahistochemical detection of biogenic amines

using Reinecke salt, designed for processing tissue for transmission electron microscopy.

Materials and Reagents:

Reinecke salt (Ammonium tetracyanato diamine chromate)

Physiological saline (e.g., 0.9% NaCl) or appropriate buffer (e.g., Phosphate-Buffered Saline,

PBS)

Glutaraldehyde (electron microscopy grade)

Osmium tetroxide

Cacodylate buffer (or other suitable EM buffer)

Ethanol series (50%, 70%, 90%, 100%) for dehydration

Propylene oxide (or other transitional solvents)

Epoxy resin (e.g., Epon, Araldite)

Uranyl acetate

Lead citrate

Standard laboratory equipment for electron microscopy preparation (vials, rotator,

ultramicrotome, etc.)

Protocol Steps:

Tissue Preparation:

Immediately after dissection, cut the tissue of interest into small blocks (no larger than 1

mm³). This is critical to ensure rapid and even penetration of the reagents.
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Briefly wash the tissue blocks in ice-cold physiological saline or a suitable buffer to remove

excess blood and interstitial fluid.

Precipitation of Biogenic Amines:

Prepare a fresh, saturated solution of Reinecke salt in a physiological buffer (e.g., PBS) at

room temperature. Note: Specific concentration details are not readily available in

published literature; a saturated solution is recommended based on the principle of

precipitation.

Immerse the tissue blocks in the Reinecke salt solution.

Incubate for 1-2 hours at room temperature on a gentle rotator. Note: Optimal incubation

time may need to be determined empirically for different tissue types.

Washing:

After incubation, thoroughly wash the tissue blocks in the same physiological buffer used

for the Reinecke salt solution to remove any unreacted salt. Perform several changes of

buffer over a period of 30-60 minutes.

Primary Fixation:

Fix the tissue blocks in a 2.5% glutaraldehyde solution buffered with 0.1 M cacodylate

buffer (pH 7.4) for 2 hours at 4°C.

Post-Fixation Washing:

Rinse the tissue blocks three times in 0.1 M cacodylate buffer for 10 minutes each.

Secondary Fixation:

Post-fix the tissue in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1-2 hours at room

temperature. This step enhances contrast and preserves lipid structures.

Dehydration:

Dehydrate the tissue blocks through a graded series of ethanol:
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50% ethanol for 10 minutes

70% ethanol for 10 minutes

90% ethanol for 10 minutes

100% ethanol, three changes of 10 minutes each.

Infiltration:

Infiltrate the tissue with a transitional solvent, such as propylene oxide, with two changes

of 15 minutes each.

Infiltrate with a 1:1 mixture of propylene oxide and epoxy resin for at least 1 hour.

Infiltrate with pure epoxy resin overnight on a rotator.

Embedding and Polymerization:

Embed the infiltrated tissue blocks in fresh epoxy resin in embedding molds.

Polymerize the resin in an oven at 60°C for 48 hours.

Ultrathin Sectioning and Staining:

Cut ultrathin sections (60-90 nm) from the resin blocks using an ultramicrotome.

Collect the sections on copper grids.

Stain the sections with uranyl acetate and lead citrate to enhance contrast.

Electron Microscopy:

Examine the sections using a transmission electron microscope. The amine reineckate
precipitates will appear as electron-dense deposits within the cellular compartments.

Visualizations
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Caption: Experimental workflow for the ultrahistochemical detection of biogenic amines.
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Caption: Logical relationship of the Reinecke salt precipitation and fixation process.cke salt

precipitation and fixation process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. [The evidence of biogenic amines with Reinecke-salt as a new principle of evidence of
substances in the ultrahistochemistry (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

2. [Methods of the histochemical detection of biogenic amines (author's transl)] - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Ultrahistochemical Detection of Biogenic Amines with
Reinecke Salt: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b100417#ultrahistochemical-detection-of-
biogenic-amines-with-reinecke-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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